molecular formula C19H27FN2O3 B11172386 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

Cat. No.: B11172386
M. Wt: 350.4 g/mol
InChI Key: SPNQKZRKKYZGGA-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the carboxamide group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and may require specific conditions to ensure the selective introduction of the fluorine atom.

    Attachment of the Carboxamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
  • 1-[2-(4-bromophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
  • 1-[2-(4-methylphenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s effectiveness in various applications compared to its analogs.

Properties

Molecular Formula

C19H27FN2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H27FN2O3/c1-14(2)25-11-3-9-21-19(24)16-12-18(23)22(13-16)10-8-15-4-6-17(20)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3,(H,21,24)

InChI Key

SPNQKZRKKYZGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F

Origin of Product

United States

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